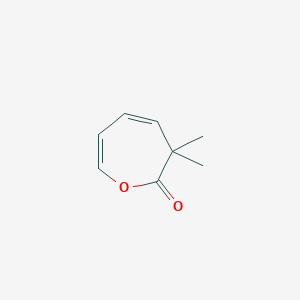

3,3-Dimethyloxepin-2(3H)-one

Description

Contextualization within Oxepinone Chemistry and Heterocyclic Systems

3,3-Dimethyloxepin-2(3H)-one belongs to the family of oxepinones, which are unsaturated seven-membered lactones (cyclic esters). The oxepine ring system, a seven-membered heterocycle with one oxygen atom, is a relatively uncommon motif in nature compared to its five- and six-membered counterparts. electronicsandbooks.com The introduction of a ketone functional group within the ring to form an oxepinone, and specifically a lactone, imparts distinct chemical characteristics.

Heterocyclic systems are fundamental to the structure of many biologically active compounds. The unique geometry and electronic properties of a seven-membered ring, combined with the reactivity of a lactone, make oxepinones attractive targets in synthetic chemistry. The synthesis of seven-membered lactones can be challenging, often requiring specific strategies to control regioselectivity and stereoselectivity. electronicsandbooks.com

Structural Characteristics and Chemical Nomenclature Conventions of the this compound Scaffold

The systematic name, this compound, provides a clear description of the molecule's structure. Following IUPAC nomenclature, "oxepine" indicates a seven-membered ring containing an oxygen atom. The "-2(3H)-one" suffix specifies a ketone at the second position of the ring, with the "(3H)" indicating that the third carbon atom is saturated and bears a hydrogen atom, implying the location of the double bond. The "3,3-dimethyl" prefix denotes the presence of two methyl groups attached to the third carbon atom.

The structure is characterized by a seven-membered ring containing an ester functional group (a lactone). The presence of gem-dimethyl groups at the C3 position introduces steric bulk, which can influence the conformation of the ring and the reactivity of the adjacent carbonyl group.

Interactive Table of Structural and Chemical Data

| Property | Value |

| Molecular Formula | C8H12O2 |

| IUPAC Name | This compound |

| Molar Mass | 140.18 g/mol |

| CAS Number | 19097-39-3 |

| Canonical SMILES | CC1(C)CC=CCOOC1=O |

| Ring Size | 7 |

| Functional Groups | Lactone, Alkene |

Historical Development and Research Trajectory of this compound Studies

Specific research focused solely on this compound is not extensively reported in publicly accessible scientific literature. However, the synthesis of related seven-membered lactones has been a subject of interest. A common and well-established method for the synthesis of lactones from cyclic ketones is the Baeyer-Villiger oxidation. This reaction involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone using a peroxyacid or peroxide.

For the synthesis of this compound, a plausible precursor would be 2,2-dimethylcyclohexanone. The Baeyer-Villiger oxidation of this cyclic ketone would be expected to yield the corresponding seven-membered lactone. The regioselectivity of the Baeyer-Villiger oxidation is generally predictable, with the more substituted carbon atom preferentially migrating.

While detailed historical research on this specific compound is scarce, the broader field of oxepinone chemistry continues to evolve, with ongoing efforts to develop new synthetic methodologies and explore the applications of these unique heterocyclic systems. electronicsandbooks.com

Structure

3D Structure

Properties

CAS No. |

34786-27-1 |

|---|---|

Molecular Formula |

C8H10O2 |

Molecular Weight |

138.16 g/mol |

IUPAC Name |

3,3-dimethyloxepin-2-one |

InChI |

InChI=1S/C8H10O2/c1-8(2)5-3-4-6-10-7(8)9/h3-6H,1-2H3 |

InChI Key |

YLQMVKNBBYRDEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=CC=COC1=O)C |

Origin of Product |

United States |

Synthetic Strategies for the Elaboration of 3,3 Dimethyloxepin 2 3h One

Classical Methodologies for Oxepinone Ring System Construction

The traditional synthesis of oxepinone ring systems often relies on multi-step sequences that assemble the carbon framework before the final ring-closing event. These methods, while robust, can be lengthy and sometimes lack efficiency.

Multi-step Synthetic Sequences Leading to 3,3-Dimethyloxepin-2(3H)-one

Multi-step syntheses are fundamental in organic chemistry, allowing for the methodical construction of complex molecules. nih.gov For a target such as this compound, a logical retrosynthetic analysis suggests a disconnection of the ester bond, leading to a hydroxy carboxylic acid precursor. A plausible multi-step approach would involve the initial construction of a suitable acyclic precursor, followed by a key cyclization step.

One potential, albeit lengthy, sequence could start from readily available materials and progressively build the required functionality. For instance, a synthetic route could be designed that involves the formation of a γ,δ-unsaturated ester, followed by the introduction of the gem-dimethyl group and subsequent conversion to the hydroxy acid needed for lactonization. While no specific multi-step synthesis for this compound is extensively documented in the reviewed literature, the general principles of organic synthesis allow for the design of such a pathway. unh.edusyrris.jp

Key Precursors and Their Chemical Transformations in Oxepinone Synthesis

A hypothetical pathway to this precursor could involve the conjugate addition of a dimethylmalonate (B8719724) equivalent to an α,β-unsaturated aldehyde, followed by reduction and selective hydrolysis. The resulting substituted malonic acid could then be decarboxylated and further functionalized to yield the target hydroxy acid.

The key chemical transformation to form the oxepinone ring from this precursor is an intramolecular lactonization . This can be achieved under acidic or basic conditions, or through the use of specific coupling agents that facilitate ester formation. The presence of the gem-dimethyl group at the C3 position may influence the rate and efficiency of this cyclization due to steric effects.

| Precursor | Key Transformation | Product |

| 5-hydroxy-3,3-dimethyl-6-heptenoic acid | Intramolecular Lactonization | This compound |

| γ,δ-unsaturated ester | Alkylation/Hydrolysis | Substituted malonic acid |

| α,β-unsaturated aldehyde | Conjugate Addition | γ-keto ester |

Modern Approaches and Innovations in the Synthesis of this compound

Contemporary synthetic chemistry has seen the advent of powerful new methods that offer increased efficiency, selectivity, and atom economy. These modern approaches are highly applicable to the synthesis of challenging structures like this compound.

Transition Metal-Catalyzed Syntheses (e.g., Gold-Catalyzed Cycloisomerization)

Transition metal catalysis has revolutionized organic synthesis, and gold catalysis, in particular, has emerged as a powerful tool for the formation of complex molecular architectures from unsaturated precursors. typeset.ioresearchgate.netresearchgate.netnih.govresearchgate.net Gold catalysts, being highly carbophilic, can activate alkynes and allenes towards nucleophilic attack, enabling a variety of cyclization reactions. mdpi.commdpi.com

In the context of this compound synthesis, a gold-catalyzed intramolecular cycloisomerization of a suitably substituted unsaturated carboxylic acid could be a highly effective strategy. For instance, a 3,3-dimethyl-6-heptynoic acid could serve as a precursor. The gold catalyst would activate the alkyne, facilitating the intramolecular attack of the carboxylic acid oxygen to form the seven-membered ring. This approach offers the potential for high efficiency and mild reaction conditions.

| Catalyst Type | Precursor Example | Key Transformation |

| Gold(I) or Gold(III) complexes | 3,3-dimethyl-6-heptynoic acid | Intramolecular hydroalkoxylation/cycloisomerization |

Catalytic Deoxygenative Transformations in Oxepinone Formation

One-Pot Synthetic Protocols for Oxepinone Derivatives

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource utilization, and waste reduction. syrris.jpnih.gov The development of one-pot protocols for the synthesis of oxepinone derivatives is an active area of research.

A plausible one-pot strategy for this compound could involve a tandem reaction sequence. For example, a reaction could be designed where an initial carbon-carbon bond-forming reaction creates the backbone of the molecule, which then undergoes an in-situ cyclization to form the oxepinone ring. While specific one-pot syntheses for this exact molecule are not prevalent in the reviewed literature, related methodologies for other heterocyclic systems suggest the feasibility of such an approach. nih.gov

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles is paramount in modern synthetic organic chemistry to minimize environmental impact and enhance safety. For the potential synthesis of this compound, several green chemistry principles could be strategically employed.

One of the core principles of green chemistry is the use of catalytic reactions over stoichiometric ones. For instance, gold-catalyzed cyclization reactions have been reported for the synthesis of oxepinones from donor-acceptor alkynylcyclopropanes. researchgate.net This catalytic approach, if adaptable to a suitable precursor for this compound, would be preferable to using stoichiometric reagents, as it would reduce waste and potentially allow for lower reaction temperatures.

Another key principle is the use of renewable feedstocks and biocatalysis. A notable example is the biosynthesis of vibralactone, which features an oxepin-2(3H)-one core. nih.gov A flavin-monooxygenase, VibO, was identified as the enzyme responsible for the formation of the oxepinone ring. nih.gov This enzymatic approach operates under mild, aqueous conditions and exhibits high stereospecificity, representing an ideal green synthetic method. Exploring the substrate scope of such enzymes or engineering new biocatalysts could provide a direct and environmentally benign route to this compound from a bio-based precursor.

The choice of solvent is also a critical aspect of green chemistry. The use of water as a solvent, as demonstrated in the synthesis of some 3-alkyl-2-indolinone derivatives, is highly desirable. nih.gov While not directly an oxepinone synthesis, the principle of utilizing water as a benign solvent is broadly applicable. For a potential synthesis of this compound, exploring water or other green solvents like supercritical CO2 or ionic liquids could significantly improve the environmental profile of the process.

Furthermore, atom economy is a crucial metric in green synthesis. Reaction pathways that incorporate the maximum number of atoms from the starting materials into the final product are preferred. Rearrangement reactions or cycloadditions could potentially offer high atom economy for the construction of the oxepinone ring.

The following table summarizes potential green chemistry approaches for the synthesis of this compound based on related systems.

| Green Chemistry Principle | Potential Application in this compound Synthesis | Reference Analogy |

| Catalysis | Use of transition metal catalysts (e.g., gold) to facilitate ring formation from acyclic precursors. | Gold-catalyzed synthesis of oxepinones. researchgate.net |

| Biocatalysis | Employment of enzymes (e.g., monooxygenases) to construct the oxepinone ring from a suitable substrate. | Biosynthesis of vibralactone. nih.gov |

| Use of Green Solvents | Performing synthetic steps in water or other environmentally benign solvents. | Synthesis of 3-alkyl-2-indolinone derivatives in water. nih.gov |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting material atoms into the final product, such as through rearrangement or cycloaddition reactions. | General principle of efficient synthesis. |

Efficiency and Scalability Considerations in this compound Synthesis

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful consideration of several factors to ensure efficiency, safety, and economic viability. For the synthesis of this compound, these considerations would be paramount.

A key factor in scalability is the cost and availability of starting materials. An ideal synthesis would begin from readily available and inexpensive precursors. The complexity of the synthetic route also plays a significant role; a shorter synthetic sequence with fewer purification steps is generally more efficient and scalable. For example, a one-pot synthesis, as demonstrated in the preparation of some bauhinoxepin derivatives, can significantly improve efficiency by minimizing intermediate isolation and purification. nih.gov

The reaction conditions are another critical aspect. Reactions that can be performed at or near ambient temperature and pressure are generally easier and less expensive to scale up than those requiring high temperatures, high pressures, or cryogenic conditions. The use of robust and air-insensitive catalysts and reagents is also advantageous for large-scale production, as it simplifies handling and reduces the need for specialized equipment.

Purification of the final product is often a bottleneck in large-scale synthesis. Methods such as crystallization or distillation are generally preferred over chromatographic purification, which can be costly and generate large amounts of solvent waste. Therefore, a synthetic route that yields a product with high purity directly from the reaction mixture is highly desirable.

| Consideration | Implication for Scalable Synthesis of this compound |

| Starting Materials | Should be inexpensive, readily available, and non-toxic. |

| Number of Steps | A shorter synthetic route with fewer steps is more efficient and economical. |

| Reaction Conditions | Mild conditions (ambient temperature and pressure) are preferred to reduce energy consumption and equipment costs. |

| Catalyst/Reagent Choice | Robust, air-insensitive, and recyclable catalysts/reagents are advantageous. |

| Purification Method | Non-chromatographic methods like crystallization or distillation are more scalable. |

| Overall Yield | High and consistent yields are crucial for economic viability. |

In a practical example of a scalable synthesis of carbohydrate-based oxepines, gram-scale synthesis was demonstrated, highlighting the feasibility of producing these seven-membered rings in larger quantities when the synthetic route is optimized. rsc.org This underscores the importance of process development and optimization for any potential synthesis of this compound.

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 3,3 Dimethyloxepin 2 3h One

Electrophilic and Nucleophilic Reactivity Profiles

The 3,3-Dimethyloxepin-2(3H)-one core possesses both electrophilic and nucleophilic centers, which dictate its reactivity. The carbonyl carbon is a primary electrophilic site, susceptible to attack by nucleophiles. youtube.comyoutube.com Nucleophiles are electron-rich species that can donate an electron pair to form a new bond, and they are often negatively charged or have a lone pair of electrons. youtube.comyoutube.comyoutube.com

Conversely, the oxygen atom in the ester group and the π-system of the oxepin (B1234782) ring can exhibit nucleophilic character. youtube.comyoutube.com Electrophiles are electron-deficient species that can accept an electron pair. youtube.comyoutube.com The reactivity can be influenced by the presence of substituents and the reaction conditions.

Pericyclic Reactions and Intramolecular Rearrangements

Pericyclic reactions are a class of concerted reactions wherein the rearrangement of electrons occurs in a cyclic transition state. organicchemistrydata.orgebsco.com These reactions are often stereospecific and can be initiated by heat or light. ebsco.comwikipedia.orgmasterorganicchemistry.com

Cyclization Reactions

Under photochemical conditions, this compound undergoes a cyclization reaction to form 4,4-dimethyl-2-oxabicyclo[3.2.0]hept-6-en-3-one. thieme-connect.de This transformation is a key example of a photochemically induced valence isomerization. thieme-connect.de The triplet-sensitized photolysis of this compound leads to this bicyclic product. researchgate.net

| Reactant | Product | Conditions |

| This compound | 4,4-dimethyl-2-oxabicyclo[3.2.0]hept-6-en-3-one | Photolysis, triplet sensitization thieme-connect.deresearchgate.net |

1,2-Acyl Shift Products and Other Rearrangements

In addition to cyclization, the photolysis of this compound can also yield a minor product, 7,7-dimethyl-3-oxabicyclo[4.1.0]hept-4-en-2-one, through a 1,2-acyl shift, also known as an oxa-di-π-methane rearrangement. electronicsandbooks.com

Electrocyclic Ring Opening and Closing

Electrocyclic reactions involve the concerted cyclization of a conjugated π-electron system, where one π-bond is converted to a ring-forming σ-bond, or the reverse ring-opening process. wikipedia.orgmasterorganicchemistry.comlibretexts.org These reactions can be initiated either thermally or photochemically. wikipedia.orgmasterorganicchemistry.com For 6π electron systems, thermal reactions are typically disrotatory, while photochemical reactions are conrotatory. masterorganicchemistry.comyoutube.comuchicago.edu The oxepin ring system in this compound, being a seven-membered ring with 8π-electrons, can be considered a potential antiaromatic system and is a valence isomer of benzene (B151609) oxide. thieme-connect.de

Ring-Opening, Ring-Contraction, and Ring-Expansion Transformations

Oxepinones can undergo various transformations that alter the ring structure. These can include ring-opening to form acyclic compounds, ring-contraction to smaller rings, or ring-expansion to larger ring systems. wikipedia.orgchemistrysteps.comresearchgate.netyoutube.com These rearrangements are often driven by factors such as ring strain release or the formation of more stable carbocation intermediates. wikipedia.orgchemistrysteps.com For instance, the transformation of cyclohexane (B81311) epoxides into five-membered carbonyl compounds in the presence of a Lewis acid is a known ring contraction rearrangement. chemistrysteps.com

Functional Group Interconversions and Derivatization Reactions

The functional groups within this compound, namely the ester (lactone) and the alkene, can be chemically modified. Derivatization reactions are employed to alter the chemical structure of a compound, which can be useful for analytical purposes or to synthesize new molecules with different properties. researchgate.netnih.gov For example, the ester can be hydrolyzed or reduced. The double bonds in the oxepin ring can undergo reactions such as hydrogenation or epoxidation. researchgate.netvanderbilt.edu Chemical derivatization can target specific moieties, like the cis-diene system or hydroxyl groups, to enhance properties like ionization efficiency for mass spectrometry analysis. nih.gov

Detailed Mechanistic Investigations through Experimental and Computational Techniques

Comprehensive mechanistic studies, which are crucial for understanding and predicting the behavior of a chemical compound, involve a combination of experimental observation and theoretical calculation. For this compound, such detailed investigations are not readily found in current research.

The identification of reaction intermediates is fundamental to elucidating a reaction pathway. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) and trapping experiments are often employed for this purpose. In the context of lactones, reactions can proceed through various intermediates depending on the conditions. For instance, the formation of lactones can involve tetrahedral intermediates during cyclization. pearson.com In the biosynthesis of natural products containing oxepinone rings, flavin-C4a-OO(H) intermediates have been suggested through computational modeling. nih.gov However, no specific studies have identified or characterized reaction intermediates for this compound.

Transition state theory is a cornerstone of chemical kinetics, and the characterization of transition states provides insight into the energy barriers and stereochemical outcomes of a reaction. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling transition state structures. chemrxiv.org For related lactone cycloaddition reactions, transition state structures have been computationally characterized, confirming concerted mechanisms. researchgate.net These studies often reveal key geometric parameters and the influence of substituents on the activation energy. Without specific computational or experimental data for this compound, any discussion of its transition states would be purely speculative.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3,3 Dimethyloxepin 2 3h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, including 3,3-Dimethyloxepin-2(3H)-one and its derivatives. nih.govmdpi.com It provides unparalleled insight into the connectivity of atoms and their spatial relationships.

One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and fundamental information regarding the chemical environment of protons and carbons within the molecule. mdpi.comresearchgate.net For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the gem-dimethyl protons and the protons on the oxepine ring. Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of the carbonyl carbon, the quaternary carbon bearing the methyl groups, and the carbons of the seven-membered ring.

To overcome the limitations of 1D NMR in complex molecules, a variety of two-dimensional (2D) NMR experiments are employed. mdpi.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For this compound, COSY would reveal the coupling network between the protons on the oxepine ring, aiding in their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly to the carbons to which they are attached (one-bond ¹H-¹³C correlation). sdsu.eduemerypharma.com This is crucial for assigning the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. sdsu.eduyoutube.com HMBC is invaluable for piecing together the molecular skeleton by connecting fragments and identifying quaternary carbons. For instance, correlations from the gem-dimethyl protons to the quaternary carbon and the carbonyl carbon would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, which is critical for determining stereochemistry and conformation. harvard.edu In the case of this compound, NOESY could provide information about the spatial arrangement of the substituents on the flexible oxepine ring.

A combination of these 1D and 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals in the molecule. mdpi.com

Table 1: Representative NMR Data for Oxepine Derivatives

| Experiment | Information Gained | Application to this compound |

| ¹H NMR | Chemical shift and multiplicity of protons. | Provides initial information on the number and type of protons. |

| ¹³C NMR | Chemical shift of carbon atoms. | Identifies carbonyl, quaternary, and other carbon environments. |

| COSY | ¹H-¹H coupling correlations. | Establishes the connectivity of protons within the oxepine ring. |

| HSQC | One-bond ¹H-¹³C correlations. | Assigns carbon signals based on attached protons. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Confirms the overall carbon skeleton and connectivity of fragments. |

| NOESY | Through-space ¹H-¹H correlations. | Elucidates the 3D structure and conformational preferences. |

This table is for illustrative purposes and actual chemical shifts would need to be determined experimentally.

The seven-membered ring of the oxepine system is inherently flexible and can exist in various conformations. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these conformational exchange processes. nih.govnih.gov By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the conformational exchange may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the exchange rate increases, leading to broadening of the signals and eventually coalescence into a single time-averaged signal at higher temperatures.

Analysis of these temperature-dependent spectral changes allows for the determination of the thermodynamic and kinetic parameters of the conformational interchange, such as the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the process. This information is crucial for understanding the flexibility of the oxepine ring and how it might influence the molecule's reactivity and biological activity.

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Pathways

Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns. wikipedia.orgnationalmaglab.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govnih.gov This level of accuracy allows for the unambiguous determination of the elemental composition of the parent ion, which is a critical step in identifying an unknown compound or confirming the structure of a synthesized molecule. nih.gov For this compound, HRMS would confirm its molecular formula, C₈H₁₂O₂.

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions. wikipedia.orgyoutube.com In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, subjected to fragmentation through collision-induced dissociation (CID) or other methods, and the resulting product ions are then mass-analyzed. nationalmaglab.orgunt.edu

By analyzing the masses of the fragment ions, it is possible to deduce the fragmentation pathways of the molecule. This information provides valuable structural clues. For example, the fragmentation of this compound might involve the loss of a methyl group, carbon monoxide, or other neutral fragments, leading to characteristic product ions that can be used to confirm the presence of specific structural motifs. The fragmentation pattern is often unique to a particular compound and can serve as a "fingerprint" for its identification. nih.gov

Table 2: Mass Spectrometry Techniques for the Analysis of this compound

| Technique | Information Provided | Significance |

| HRMS | Highly accurate mass of the molecular ion. | Determines the elemental composition. |

| MS/MS | Mass-to-charge ratios of fragment ions. | Elucidates fragmentation pathways and confirms structural features. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov These techniques are complementary and provide characteristic information about the functional groups present in a molecule. researchgate.netscifiniti.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. researchgate.net A key feature in the IR spectrum of this compound would be a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the lactone ring, typically appearing in the region of 1700-1750 cm⁻¹. Other characteristic bands would include those for C-H stretching and bending vibrations of the methyl and methylene (B1212753) groups, as well as C-O stretching vibrations. scifiniti.com

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. nih.gov While the selection rules for Raman spectroscopy differ from those of IR, it also provides information about the vibrational modes of the molecule. For this compound, the C=C bond in the oxepine ring, if present in a derivative, would likely give a strong Raman signal. The symmetric vibrations of the gem-dimethyl groups would also be expected to be Raman active.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O (Lactone) | Stretching | 1700 - 1750 (Strong) | Variable |

| C-H (Alkyl) | Stretching | 2850 - 3000 | 2850 - 3000 |

| C-O (Ester) | Stretching | 1000 - 1300 | Variable |

Note: The exact frequencies can vary depending on the specific molecular environment and physical state of the sample.

Characteristic Absorption Bands and Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. vscht.czwiley.com For this compound, the key structural features include an α,β-unsaturated ester (lactone), a gem-dimethyl group, and both sp² and sp³ hybridized C-H bonds. Each of these features gives rise to characteristic absorption bands in the IR spectrum.

The most prominent and diagnostic band for lactones is the carbonyl (C=O) stretching vibration. libretexts.orglibretexts.org In a seven-membered ring (ε-lactone), this band is expected to appear at a frequency comparable to that of acyclic esters. However, conjugation with the C=C double bond in the α,β-position typically lowers the C=O stretching frequency. For α,β-unsaturated lactones, the C=O stretching band is often observed in the range of 1715-1750 cm⁻¹. cdnsciencepub.com Some unsaturated lactones may even exhibit a split carbonyl band due to Fermi resonance, an interaction between the fundamental C=O stretching vibration and an overtone of a lower frequency band. cdnsciencepub.com

Other significant absorption bands include:

C=C Stretch: The stretching vibration of the carbon-carbon double bond within the oxepine ring is expected in the 1640-1680 cm⁻¹ region. libretexts.org

=C-H Stretch: The stretching of the C-H bonds on the double bond (vinylic C-H) typically appears at wavenumbers just above 3000 cm⁻¹ (around 3020-3100 cm⁻¹). libretexts.orglibretexts.org

-C-H Stretch: The stretching of the C-H bonds of the saturated alkyl groups (the gem-dimethyl group and the methylene protons) will produce strong absorptions in the 2850-2960 cm⁻¹ range. libretexts.orgpressbooks.pub

C-O Stretch: The lactone C-O-C single bond stretches will result in strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

The analysis of these characteristic bands allows for the confident identification of the unsaturated lactone functional group and the surrounding hydrocarbon framework. wiley.com

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (α,β-Unsaturated Lactone) | Stretch | 1715 - 1750 | Strong |

| C=C (Alkene in ring) | Stretch | 1640 - 1680 | Medium to Weak |

| =C-H (Vinylic) | Stretch | 3020 - 3100 | Medium |

| -C-H (Alkyl) | Stretch | 2850 - 2960 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional molecular structure of a compound in its solid, crystalline state. wordpress.com This method provides precise data on bond lengths, bond angles, and torsional angles, defining the exact conformation of the molecule. For cyclic structures like this compound, crystallography can definitively establish the conformation of the seven-membered oxepinone ring.

The general process involves irradiating a single crystal of the compound with a beam of X-rays. libretexts.org The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. libretexts.org Mathematical analysis of this pattern allows for the calculation of an electron density map, from which the positions of the individual atoms in the crystal lattice can be determined. wordpress.com

While specific crystallographic data for this compound is not publicly available, studies on related lactone and oxepinone-containing compounds provide insight into the expected structural features. nih.govnih.gov For instance, X-ray analysis of various lactones has revealed that the lactone ring can adopt specific conformations, such as envelope or twist forms, to minimize steric strain. nih.govnih.gov In the crystal, molecules of lactones are often linked through intermolecular interactions, such as hydrogen bonding if hydroxyl groups are present, or weaker van der Waals forces. nih.gov The crystal structure of a benzo[c]oxepin-1-one derivative, for example, was crucial in assigning its absolute and relative configuration. nih.gov

Table 2: Illustrative Crystallographic Parameters for a Hypothetical this compound Crystal

| Parameter | Description | Expected Value/Information |

|---|---|---|

| Crystal System | The symmetry system of the unit cell (e.g., Orthorhombic, Monoclinic). | To be determined experimentally. |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁2₁2₁). nih.gov | To be determined experimentally. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal lattice. | To be determined experimentally. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C=C, C-O). | e.g., C=O ~1.2 Å; C-O ~1.35 Å |

| Bond Angles | Angles between three connected atoms (e.g., O-C=O, C-C=C). | e.g., ~120° for sp² centers |

Other Advanced Spectroscopic Techniques (e.g., UV-Vis for electronic transitions)

Beyond IR and X-ray crystallography, other spectroscopic methods provide complementary information. Ultraviolet-Visible (UV-Vis) spectroscopy is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light in the UV or visible regions. The α,β-unsaturated lactone system in this compound constitutes a chromophore.

UV-Vis spectroscopy measures the electronic transitions that occur when a molecule absorbs UV or visible light. For this compound, two primary transitions are expected:

A high-intensity π → π* transition associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated C=C-C=O system.

A lower-intensity n → π* transition, corresponding to the promotion of a non-bonding electron (from one of the lone pairs on the oxygen atom) to a π* antibonding orbital.

The position of the absorption maximum (λmax) is sensitive to the solvent and the extent of conjugation in the molecule. Generally, α,β-unsaturated carbonyl compounds show a strong π → π* absorption in the range of 200-250 nm and a weaker n → π* absorption at longer wavelengths, often above 300 nm. researchgate.net The reactivity of α,β-unsaturated lactones as Michael acceptors has been correlated with their electronic properties, which can be probed by techniques like UV-Vis spectroscopy. rsc.orgrsc.org

Table 3: Predicted Electronic Transitions for this compound in a Non-polar Solvent

| Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | C=C-C=O | ~200 - 250 | High (>10,000) |

Theoretical and Computational Chemistry Studies of 3,3 Dimethyloxepin 2 3h One

Electronic Structure and Bonding Analysis using Quantum Chemical Methods (e.g., DFT, Ab Initio)

A thorough investigation into the electronic structure of 3,3-Dimethyloxepin-2(3H)-one would typically employ quantum chemical methods. DFT and ab initio calculations could provide fundamental insights into the electron distribution and bonding within the molecule. Such studies would likely involve the calculation of molecular orbitals, electron density, and electrostatic potential maps. This analysis would help in understanding the reactivity of the molecule, identifying regions susceptible to nucleophilic or electrophilic attack, and quantifying the effects of the dimethyl substitution on the oxepinone ring's electronic properties.

Conformational Analysis and Energetic Profiles of the Oxepinone Ring

The seven-membered oxepinone ring in this compound is expected to exhibit significant conformational flexibility. A computational conformational analysis would be crucial to identify the most stable conformers and to map the potential energy surface associated with the ring's puckering and twisting motions. By calculating the relative energies of different conformations, researchers could predict the predominant shapes the molecule adopts under various conditions. This information is vital for understanding its biological activity and reactivity, as different conformers may interact differently with other molecules.

Reaction Pathway Modeling and Transition State Characterization in Oxepinone Transformations

Theoretical modeling can be a powerful tool to explore the reaction mechanisms involving this compound. By mapping the potential energy surfaces for various transformations, such as ring-opening or rearrangement reactions, computational chemists can identify the most likely reaction pathways. A key aspect of this modeling is the characterization of transition state structures, which are the high-energy intermediates that govern the kinetics of a reaction. Understanding these transition states would provide valuable information for designing synthetic routes or predicting the stability of the compound.

Prediction of Spectroscopic Properties and Validation with Experimental Data

One of the significant applications of computational chemistry is the prediction of spectroscopic data. For this compound, methods like DFT can be used to calculate its expected infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predicted spectra can then be compared with experimentally obtained data to validate the computational model and to aid in the interpretation of experimental results. For instance, calculated vibrational frequencies can be correlated with specific IR absorption bands, and computed NMR chemical shifts can help in assigning the signals in an experimental spectrum.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

To understand the dynamic behavior of this compound in a condensed phase, molecular dynamics (MD) simulations would be the method of choice. MD simulations can model the movement of the molecule over time, providing insights into its conformational dynamics and its interactions with solvent molecules. By simulating the compound in different solvents, researchers could study how the solvent influences its structure and behavior. This is particularly important for understanding its properties in biological systems, which are typically aqueous environments.

Chemistry of Derivatives and Analogues of 3,3 Dimethyloxepin 2 3h One

Design and Synthesis of Substituted Oxepinone Structures

The construction of the oxepinone core is a challenging synthetic endeavor due to the entropic and enthalpic barriers associated with forming a seven-membered ring. rsc.org Nevertheless, a variety of synthetic methodologies have been developed to access this scaffold, often in the context of natural product total synthesis. nih.govthieme-connect.de These strategies can be broadly categorized into cyclization, rearrangement, and ring-expansion reactions.

Key synthetic approaches for constructing substituted oxepinone and related oxepine structures include:

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful and versatile tool for the formation of the oxepine ring. rsc.orgnih.gov This method typically involves the cyclization of a diene precursor using a ruthenium-based catalyst, such as Grubbs' first or second-generation catalysts. nih.gov For example, the synthesis of heterocornol D, which features a benzo[c]oxepin-1-one skeleton, employs RCM of a diene substrate as the key step to assemble the oxepinone ring. nih.gov Similarly, the dihydrooxepin core of janoxepin (B1245197) was obtained in high yield via RCM. nih.gov The choice of catalyst and reaction conditions can be crucial, as seen in syntheses where Grubbs' second-generation catalyst was required for efficient cyclization. nih.gov

Intramolecular Cyclizations: Various intramolecular reactions have been successfully applied. The Ullmann condensation, a copper-catalyzed reaction, has been used to form the biaryl ether linkage in the synthesis of natural products like salvianolic acid N and aristoyagonine. nih.govthieme-connect.de Another approach involves a cascade reaction combining a nucleophilic aromatic substitution with a Claisen condensation, as demonstrated in the one-pot synthesis of bauhinoxepin C. nih.gov Radical cyclizations have also been employed, such as in the synthesis of bauhinoxepin J, where an intramolecular radical cyclization was the key step. nih.gov

Electrocyclic Rearrangements: The synthesis of the natural product senoxepin utilized a spontaneous disrotatory electrocyclic rearrangement of a diene to form the oxepin (B1234782) ring. nih.govthieme-connect.de This highlights how pericyclic reactions can be harnessed to construct the unsaturated seven-membered ring system.

Ring Expansion: Strategies involving the ring expansion of smaller rings, such as cyclopropanated glycals, are widely used for creating polyhydroxylated oxepanes and can be adapted for oxepinone synthesis. rsc.org This typically involves an acid or base-mediated ring-opening of the cyclopropane (B1198618) to yield the seven-membered oxepine. rsc.org

The design of substituted derivatives, such as those related to 3,3-Dimethyloxepin-2(3H)-one, involves incorporating these synthetic strategies while planning for the introduction of specific substituents. The gem-dimethyl group at the C3 position, for instance, would likely be installed prior to the ring-closing step, potentially influencing the conformation and reactivity of the cyclization precursor.

| Synthetic Method | Description | Example Natural Product/Core | Reference |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Olefin metathesis of an acyclic diene using a transition metal catalyst (e.g., Grubbs' catalyst) to form a cyclic olefin. | Janoxepin, Heterocornol D | nih.govnih.gov |

| Intramolecular Ullmann Condensation | Copper-catalyzed intramolecular coupling of a phenol (B47542) and an aryl halide to form a diaryl ether. | Salvianolic Acid N, Aristoyagonine | nih.govthieme-connect.de |

| Cascade SNAr/Claisen Condensation | A one-pot sequence involving an intermolecular nucleophilic aromatic substitution followed by an intramolecular Claisen condensation. | Bauhinoxepin C | nih.gov |

| Electrocyclic Rearrangement | A spontaneous disrotatory electrocyclic reaction of a conjugated triene system to form the oxepin ring. | Senoxepin | nih.govthieme-connect.de |

| Radical Cyclization | Intramolecular cyclization of a radical intermediate to form the seven-membered ring. | Bauhinoxepin J | nih.gov |

Structure-Reactivity and Structure-Property Relationships in Oxepinone Derivatives

The chemical behavior of oxepinone derivatives is intrinsically linked to the unique structural features of the seven-membered ring. Oxepin itself is non-planar, adopting boat conformations, and exhibits anti-aromatic character. nih.govthieme-connect.de It exists in a valence tautomerism equilibrium with its corresponding arene oxide, a relationship that is highly sensitive to the substitution pattern on the ring. nih.govthieme-connect.de This equilibrium has profound implications for the molecule's reactivity and biological properties.

Structure-Reactivity Relationships (SAR):

The reactivity of the oxepinone scaffold can be modulated by the nature and position of its substituents.

Ring Conformation and Stability: The gem-dimethyl group at the C3 position in this compound would introduce significant steric strain, influencing the preferred boat conformation of the ring. This substitution pattern fixes the local geometry and prevents enolization at the C3 position, thereby stabilizing the lactone moiety.

Electronic Effects: The placement of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the oxepinone ring can dramatically alter its reactivity. As seen in related heterocyclic systems, EWGs can enhance the electrophilicity of the carbonyl carbon in the lactone, making it more susceptible to nucleophilic attack. rsc.org Conversely, EDGs would decrease its electrophilicity. These substituents would also influence the stability of the arene oxide tautomer and the reactivity of the double bonds within the ring towards electrophilic addition or cycloaddition reactions.

Equilibrium with Arene Oxide: The substitution pattern directly affects the equilibrium between the oxepin and arene oxide forms. nih.govthieme-connect.de For derivatives of this compound, substituents on the carbon backbone could shift this equilibrium. Stabilizing the oxepin form is often crucial, as the arene oxide is a highly reactive epoxide that can be readily opened by nucleophiles.

A study on 5-substituted oxazolidinones revealed that converting a carbonyl group to a thiocarbonyl significantly enhanced antibacterial activity, demonstrating that subtle atomic changes can have a large impact. nih.gov Similar principles apply to oxepinones, where modifying the lactone or other functional groups can tune the molecule's properties.

| Substitution Type | Predicted Effect on Reactivity/Property | Rationale |

|---|---|---|

| Gem-dimethyl at C3 | Increased stability of the lactone; influences ring conformation. | Steric hindrance prevents enolization and localizes geometry. |

| Electron-Withdrawing Groups (e.g., -NO2, -CF3) on the ring | Increased electrophilicity of the lactone carbonyl; potential stabilization of the arene oxide form. | Inductive and/or resonance withdrawal of electron density. rsc.org |

| Electron-Donating Groups (e.g., -OCH3, -NMe2) on the ring | Decreased electrophilicity of the lactone carbonyl; potential stabilization of the oxepin form. | Inductive and/or resonance donation of electron density. |

| Fused Aromatic Rings (e.g., Benzoxepinone) | Altered aromaticity and planarity; modified reactivity of the heterocyclic ring. | The electronic system is extended, influencing the oxepin-arene oxide equilibrium. unh.edu |

Strategies for Diversity-Oriented Synthesis of Oxepinone Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient creation of collections (libraries) of structurally diverse small molecules. cam.ac.ukrsc.org Rather than targeting a single molecule, DOS seeks to explore a wide swath of chemical space to identify novel molecular probes or drug leads. nih.gov Applying DOS principles to the oxepinone scaffold allows for the systematic generation of analogues for structure-activity relationship studies.

The generation of an oxepinone library would typically involve a divergent synthetic plan starting from a common intermediate. Key strategies include:

Scaffold-Based Diversification: A central oxepinone core, synthesized via a robust method like RCM, can serve as a scaffold. Different "building blocks" or functional groups can then be introduced at various positions around the ring. This allows for the exploration of appendage diversity, where the core skeleton remains the same but the peripheral functional groups are varied. nih.gov

Split-Pool Synthesis: This combinatorial technique, often performed on a solid support, enables the rapid synthesis of a large number of compounds. nih.govcrsubscription.com An oxepinone precursor could be attached to a resin bead, which is then split into multiple pools. Each pool is subjected to a different reaction (e.g., acylation with a different acid chloride), and then the pools are recombined. Repeating this process allows for the exponential growth of library size. nih.gov

Complexity-Generating Reactions: The use of multicomponent reactions (MCRs) or tandem reactions is highly advantageous for DOS. researchgate.netresearchgate.net These reactions allow for the formation of complex molecular structures from simple starting materials in a single step, rapidly increasing molecular diversity. researchgate.net A hypothetical MCR to build an oxepinone library could involve combining a diketone, an aldehyde, and an activated alkyne in a one-pot procedure to generate a variety of substituted cores.

DNA-Encoded Libraries (DEL): This cutting-edge technology merges DOS with DNA-encoding. nih.govnih.gov Each building block used in the synthesis is tagged with a unique DNA sequence. At the end of the synthesis, the entire library is a mixture of compounds, each physically linked to a DNA barcode that records its synthetic history. This allows for the screening of millions or even billions of compounds simultaneously against a biological target. nih.govnih.gov The application of DOS to create DELs with high scaffold diversity is a promising strategy for discovering novel bioactive oxepinones. researchgate.net

By employing these strategies, chemists can efficiently generate large libraries of this compound analogues, varying substituents at multiple positions to systematically probe the structure-activity landscape and discover compounds with desired properties.

Lack of Scientific Data Precludes Article Generation on this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant absence of published research on the chemical compound This compound concerning its applications in chemical synthesis and advanced materials research. Despite extensive queries, no specific data, research findings, or detailed studies were identified that would allow for the creation of a scientifically accurate and informative article based on the requested outline.

The initial search aimed to gather information on the role of this compound as a versatile synthetic intermediate and its use in the construction of complex organic molecules. Subsequent searches were broadened to include research into its potential polymerization properties, such as ring-opening polymerization, which is a known reaction for some related oxepin derivatives. However, these searches did not yield any results pertaining specifically to the 3,3-dimethyl substituted variant.

The available scientific literature focuses on other classes of heterocyclic compounds or different derivatives of the oxepine core. While there is research on the synthesis and application of various oxepinones, the specific compound of interest, this compound, does not appear to have been a subject of detailed investigation in the contexts requested.

Therefore, to maintain a strict standard of scientific accuracy and avoid the generation of speculative or unverified information, it is not possible to produce the requested article. The creation of content without supporting scientific evidence would be contrary to the principles of providing factual and reliable information.

Should research on this compound become available in the future, it may be possible to revisit this topic. At present, the lack of data prevents a meaningful and accurate discussion of its applications in chemical synthesis and materials science.

Emerging Research Avenues and Future Perspectives for 3,3 Dimethyloxepin 2 3h One

Development of Novel and Highly Efficient Synthetic Methodologies

Potential synthetic strategies could involve:

Ring-closing metathesis (RCM): This powerful reaction could be employed on a suitably functionalized acyclic precursor containing a gem-dimethyl group and an ester moiety. The choice of catalyst and reaction conditions will be crucial to favor the formation of the seven-membered ring over competing polymerization or decomposition pathways.

Baeyer-Villiger oxidation: The oxidation of a corresponding 3,3-dimethylcyclohexenone precursor could provide a direct route to the desired lactone. The challenge will lie in achieving high regioselectivity and preventing side reactions.

Photochemical rearrangements: Photochemical methods, known for their ability to construct complex ring systems, could be explored. For instance, the irradiation of a suitable cyclic precursor could induce a ring expansion to the oxepinone core.

The development of these and other innovative synthetic methods will be critical to providing access to sufficient quantities of 3,3-Dimethyloxepin-2(3H)-one for further reactivity and biological studies.

Discovery of Unprecedented Reactivity Patterns and Selectivities

With a viable synthetic route in hand, the exploration of the chemical reactivity of this compound will become a central focus. The unique combination of a lactone, a gem-dimethyl group, and an unsaturated seven-membered ring suggests a rich and complex reactivity profile.

Key areas of investigation will include:

Ring-opening reactions: The strained seven-membered ring is expected to be susceptible to ring-opening under various conditions (acidic, basic, nucleophilic). Understanding the regioselectivity of these reactions will be crucial for the development of this molecule as a synthetic intermediate.

Cycloaddition reactions: The double bond within the oxepinone ring provides a handle for various cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions. These reactions could lead to the rapid construction of complex polycyclic systems.

Reactions at the α-position: The presence of the gem-dimethyl group at the α-position to the carbonyl will influence the reactivity of this center. While enolate formation is blocked, other transformations, such as radical reactions, may be possible.

The systematic study of these and other reactions will uncover the fundamental reactivity patterns of this compound and establish its utility as a building block in organic synthesis.

Integration with Emerging Technologies in Organic Synthesis

The field of organic synthesis is currently undergoing a technological revolution, with the integration of flow chemistry and machine learning poised to accelerate discovery. nih.gov The study of this compound will undoubtedly benefit from these advancements.

Flow Chemistry:

Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and facile scalability. researchgate.netresearchgate.netnih.gov The synthesis and subsequent reactions of this compound could be optimized using flow reactors. nih.govmdpi.com This would not only allow for the safe handling of potentially unstable intermediates or reagents but also enable high-throughput screening of reaction conditions to rapidly identify optimal parameters. researchgate.net

Machine Learning in Reaction Prediction:

Machine learning algorithms are increasingly being used to predict the outcomes of chemical reactions, identify promising synthetic routes, and even suggest novel reactivity. chemrxiv.orgresearchgate.net As data on the synthesis and reactivity of this compound and related compounds becomes available, machine learning models could be trained to:

Predict the most efficient synthetic pathways. rsc.orgresearchgate.net

Anticipate the products of unknown reactions.

Identify novel reactivity patterns that may not be apparent from traditional chemical intuition.

The synergy between experimental work and these emerging technologies will be a powerful engine for advancing the chemistry of this compound.

Theoretical Insights Guiding Future Experimental Design and Mechanistic Elucidation

Theoretical and computational chemistry provide an invaluable lens through which to understand and predict chemical phenomena. mdpi.com In the context of this compound, computational studies will play a crucial role in guiding experimental design and elucidating reaction mechanisms.

Key theoretical approaches will include:

Density Functional Theory (DFT) calculations: DFT can be used to model the ground and transition state structures of reactants, intermediates, and products, providing insights into reaction energetics and pathways. This will be particularly useful for understanding the regioselectivity of ring-opening reactions and the stereoselectivity of cycloaddition reactions.

Molecular dynamics (MD) simulations: MD simulations can provide a dynamic picture of the molecule's conformational landscape and its interactions with solvents and other reagents. This can help to rationalize observed reactivity and guide the design of more selective reactions.

Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the electron density distribution within the molecule, providing a detailed picture of the bonding and non-bonding interactions that govern its structure and reactivity. mdpi.com

The close interplay between theoretical predictions and experimental validation will be essential for developing a deep and comprehensive understanding of the chemistry of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.